molecular formula C21H33NO B045154 Hexahydrodifenidol CAS No. 113010-69-8

Hexahydrodifenidol

Cat. No.: B045154
CAS No.: 113010-69-8
M. Wt: 315.5 g/mol
InChI Key: ILHSFCNKNNNPRN-UHFFFAOYSA-N
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Description

N-Acetyltyramine is a naturally occurring tyramine alkaloid. It is isolated from various fungi and actinomyces. This compound has been reported to exhibit several bioactivities, including fungitoxic activity against Cladosporium sphaerospermum, antitumor activity against A375 human melanoma cells and K562 human leukemia cells. Additionally, it acts as an interleukin-1 receptor antagonist and an inhibitor of factor XIIIa .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyltyramine can be synthesized through the acetylation of tyramine. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetyltyramine .

Industrial Production Methods: Industrial production of N-Acetyltyramine involves the fermentation of specific strains of actinobacteria, such as Actinokineospora sp. UTMC 968. The fermentation broth is then subjected to extraction and purification processes to isolate N-Acetyltyramine .

Chemical Reactions Analysis

Types of Reactions: N-Acetyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyltyramine has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyltyramine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: N-Acetyltyramine is unique due to its dual role as an interleukin-1 receptor antagonist and an inhibitor of factor XIIIa. This dual activity is not commonly observed in other similar compounds, making N-Acetyltyramine a valuable compound for therapeutic research .

Properties

CAS No.

113010-69-8

Molecular Formula

C21H33NO

Molecular Weight

315.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol

InChI

InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2

InChI Key

ILHSFCNKNNNPRN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

hexahydro-diphenidol
hexahydrodifenidol
hexahydrodiphenidol

Origin of Product

United States

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